8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 3,5-diethyl-1H-pyrazole with a suitable purine derivative under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes the purification of intermediates and the final product using techniques such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of alkyl groups and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-6-11-8-12(7-2)23(20-11)16-18-14-13(22(16)9-10(3)4)15(24)19-17(25)21(14)5/h8,10H,6-7,9H2,1-5H3,(H,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJKQLUYVJGHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.